molecular formula C11H7FN2O B1439026 3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 882562-43-8

3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1439026
CAS No.: 882562-43-8
M. Wt: 202.18 g/mol
InChI Key: VZUVHCSNNJEKKO-UHFFFAOYSA-N
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Description

3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile is a chemical compound that features a fluorinated indole moiety. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The fluorine atom in the structure can enhance the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 6-fluoroindole with a suitable nitrile precursor under controlled conditions. One common method includes the use of iron chloride as a catalyst in an oxidative cross-coupling reaction. The reaction is carried out in a Schlenk tube with a magnetic stir bar, where 6-fluoroindole and the nitrile precursor are combined with iron chloride and di-tert-butyl peroxide in acetonitrile. The mixture is stirred at 30°C for 24 hours, followed by purification to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its indole structure.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the indole moiety can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one: This compound also features a fluorinated indole but with a quinoxaline moiety.

    (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another fluorinated indole derivative with different substituents.

Uniqueness

3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its specific combination of a fluorinated indole and a nitrile group. This structure can provide distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVHCSNNJEKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269377
Record name 6-Fluoro-β-oxo-1H-indole-3-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882562-43-8
Record name 6-Fluoro-β-oxo-1H-indole-3-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882562-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-β-oxo-1H-indole-3-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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